Diflorasone17-propionate-21-mesylate
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Overview
Description
Diflorasone 17-propionate-21-mesylate: is a synthetic fluorinated corticosteroid. This compound is primarily used in the treatment of various inflammatory and pruritic skin conditions due to its potent anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Diflorasone 17-propionate-21-mesylate involves multiple steps, starting from the parent compound, diflorasoneThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and mesylation reactions .
Industrial Production Methods: : Industrial production of Diflorasone 17-propionate-21-mesylate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: : Diflorasone 17-propionate-21-mesylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: : Diflorasone 17-propionate-21-mesylate is used as a reference standard in analytical chemistry for method development and validation .
Biology: : In biological research, this compound is used to study the effects of corticosteroids on cellular processes and inflammation .
Medicine: : Medically, Diflorasone 17-propionate-21-mesylate is used to treat inflammatory skin conditions such as eczema, dermatitis, and psoriasis .
Industry: : In the pharmaceutical industry, this compound is used in the formulation of topical creams and ointments for its anti-inflammatory properties .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Halobetasol propionate: Another potent topical corticosteroid used for similar inflammatory skin conditions.
Fluticasone propionate: A glucocorticoid used to treat asthma, inflammatory dermatoses, and rhinitis.
Uniqueness: : Diflorasone 17-propionate-21-mesylate is unique due to its specific chemical structure, which provides a balance of high potency and reduced systemic absorption, making it effective for topical applications with fewer side effects .
Properties
Molecular Formula |
C26H34F2O8S |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
[(6S,8R,9R,10R,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C26H34F2O8S/c1-6-22(32)36-26(21(31)13-35-37(5,33)34)14(2)9-16-17-11-19(27)18-10-15(29)7-8-23(18,3)25(17,28)20(30)12-24(16,26)4/h7-8,10,14,16-17,19-20,30H,6,9,11-13H2,1-5H3/t14-,16-,17+,19-,20-,23+,24-,25-,26-/m0/s1 |
InChI Key |
RHILHNNBGMDJEI-YMMBVUJDSA-N |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@@H]2C[C@@H](C4=CC(=O)C=C[C@]43C)F)F)O)C)C)C(=O)COS(=O)(=O)C |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)COS(=O)(=O)C |
Origin of Product |
United States |
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